molecular formula C23H24N4O2S B2656205 3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034326-18-4

3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2656205
CAS RN: 2034326-18-4
M. Wt: 420.53
InChI Key: IVPFKKQGQATQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activities. A study highlighted the synthesis of substituted quinazolines as antimicrobial agents, revealing their effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/mL (Buha et al., 2012). Another research effort focused on the synthesis and antimicrobial activity of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, finding that some derivatives bearing bromo or iodo groups exhibited significant antimicrobial activity (Patel & Patel, 2010).

Anticorrosive Properties

Quinazolinone derivatives have also been investigated for their anticorrosive properties. One study detailed the synthesis and characterization of novel quinazolinone derivatives as corrosion inhibitors for mild steel in a hydrochloric acid medium. These compounds demonstrated high inhibition efficiencies, indicating their potential as effective anticorrosive agents (Errahmany et al., 2020).

Anti-Tubercular Activity

Research into N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-thiazole hybrids has shown promising anti-tubercular agents. Compounds exhibited favorable inhibition against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Nagaladinne et al., 2020).

Anti-Inflammatory Activity

Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of oedema. This suggests their potential as anti-inflammatory agents (Kumar & Rajput, 2009).

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-4-7-14-27-22(28)18-8-5-6-9-19(18)24-23(27)30-15-20-25-21(26-29-20)17-12-10-16(2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPFKKQGQATQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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